N-Hydroxy-L-proline

説明

N-Hydroxy-L-proline, also known as Hydroxyproline, is a neutral heterocyclic protein amino acid . It is found in collagen and is common in many gelatin products . Hydroxyproline differs from proline by the presence of a hydroxyl (OH) group attached to the gamma carbon atom . It is mostly used as a diagnostic marker of bone turnover and liver fibrosis .

Synthesis Analysis

The synthesis of trans-4-hydroxy-L-proline has been achieved through metabolic engineering. A multivariate modular metabolic engineering approach was used to remove the bottleneck in the synthesis pathway of trans-4-hydroxy-L-proline . The synthesis was performed using two modules: a α-ketoglutarate (α-KG) synthesis module and L-proline synthesis with hydroxylation module .

Molecular Structure Analysis

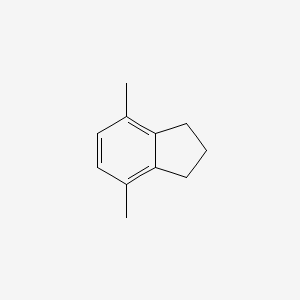

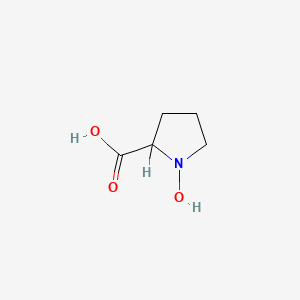

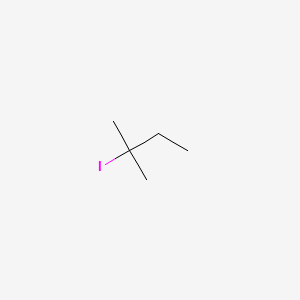

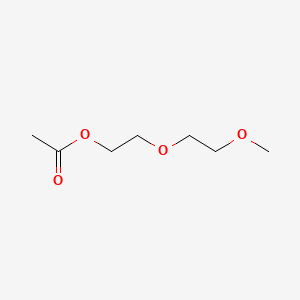

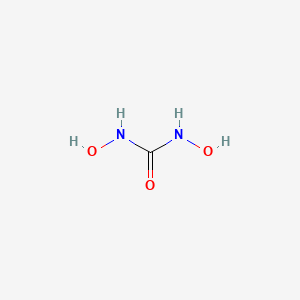

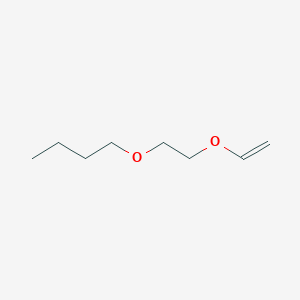

The molecular structure of N-Hydroxy-L-proline consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and a carboxylic acid group. The fourth carbon atom in the ring is attached to a hydroxyl group, distinguishing it from proline .

Chemical Reactions Analysis

N-Hydroxy-L-proline is involved in a variety of chemical reactions. It is a major component of collagen, and its presence increases the stability of the collagen triple helix . It is also used as a chiral building block for the organic synthesis of pharmaceuticals .

Physical And Chemical Properties Analysis

The chemical formula of N-Hydroxy-L-proline is C5H9NO3, and its molar mass is 131.131 g·mol−1 . It is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins, leading to the breakdown of both the α-helical and β-sheet structures in proteins .

科学的研究の応用

Metabolism and Structural Roles

- L-Proline Analogs in Protein Structure and Metabolism : L-Proline analogs, including hydroxyprolines like N-Hydroxy-L-Proline, play a critical role in the folding and structure of proteins. They are valuable in studying cellular metabolism and the synthesis regulation of macromolecules in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).

- Characterization of 2-Oxoglutarate Dependent Dioxygenases : Novel L-proline cis-4-hydroxylases have been identified, converting free L-proline to cis-4-hydroxy-L-proline, thus facilitating the study of enzyme action on proline and its hydroxylated forms (Hara & Kino, 2009).

Industrial and Pharmaceutical Applications

- Trans-4-Hydroxy-L-Proline in Medicinal and Industrial Applications : This compound, closely related to N-Hydroxy-L-Proline, is a chiral building block extensively used in the organic synthesis of pharmaceuticals. Advances in metabolic engineering have optimized its biosynthetic pathways in microorganisms for better industrial production (Zhang et al., 2021).

- Prolinol-Based Nucleotide Analogues : Trans-4-Hydroxy-L-Proline, derived from L-Proline, serves as a foundation for synthesizing nucleotide analogues with potential pharmaceutical applications (Vaněk et al., 2009).

Biochemical Markers and Disease Pathogenesis

- Hydroxyproline as a Biochemical Marker : Hydroxyprolines, including N-Hydroxy-L-Proline variants, can serve as biochemical markers to understand the pathogenesis and treatment of diseases like graft versus host disease, keloids, and vitiligo (Srivastava et al., 2016).

Microbial and Enzymatic Production

- Microorganisms Producing Hydroxyproline Isomers : Research shows the use of microorganisms and enzymes to produce various isomers of hydroxyproline, including N-Hydroxy-L-Proline. This includes screening for microbial strains capable of producing these isomers efficiently (Hara & Kino, 2020).

- Microbial Proline 4-Hydroxylase for Biotransformation : Certain microbial enzymes, like proline 4-hydroxylases, have been identified for their ability to convert L-proline to trans-4-hydroxy-L-proline, a process vital for industrial applications (Shibasaki et al., 1999).

Novel Enzymatic Activities and Genetic Advances

- Novel Enzyme Activities in Streptomyces and Bacillus : Innovative proline 3-hydroxylase activities that convert free L-proline to cis-3-hydroxy-L-proline have been discovered, offering insights into regio- and stereospecific hydroxylation of proline (Mori et al., 1996).

- Cloning of Plant Prolyl 4-Hydroxylases : Research into plant prolyl 4-hydroxylases, which could potentially modify L-proline to forms like N-Hydroxy-L-Proline, helps understand plant protein glycosylation processes (Hieta & Myllyharju, 2002).

Other Relevant Studies

- Hydroxylation of Free Amino Acids by Dioxygenases : A study on the hydroxylation of free amino acids, including L-proline, by dioxygenases highlights the potential for producing hydroxyproline isomers efficiently (Jing et al., 2019).

- Role in Metabolism, Nutrition, and Cell Signaling : Hydroxyprolines, derivatives of L-proline, have significant roles in animal metabolism, nutrition, and cell signaling, impacting growth and development (Hu et al., 2021).

将来の方向性

The future directions for N-Hydroxy-L-proline research could involve further optimization of the microbial cell factories for efficient production of trans-4-hydroxy-L-proline . Additionally, the role of N-Hydroxy-L-proline in cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells could be explored further .

特性

IUPAC Name |

1-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMPLJWBKKVCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296479 | |

| Record name | L-Proline, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-L-proline | |

CAS RN |

36901-87-8, 18610-59-8 | |

| Record name | 1-Hydroxy-DL-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036901878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-DL-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54EG46W66L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenz[a,c]acridine](/img/structure/B1604859.png)

![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)